molecular formula C27H27N3O6 B12515088 N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine CAS No. 681427-44-1

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine

Cat. No.: B12515088
CAS No.: 681427-44-1
M. Wt: 489.5 g/mol
InChI Key: CWWUZXJMAANEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine is an organic compound with a complex structure that includes two 2,4-dimethoxyphenyl groups, a nitro group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and isoquinoline core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various research fields.

Properties

CAS No.

681427-44-1

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

N,N-bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine

InChI

InChI=1S/C27H27N3O6/c1-33-22-8-5-19(25(14-22)35-3)16-29(17-20-6-9-23(34-2)15-26(20)36-4)27-24-10-7-21(30(31)32)13-18(24)11-12-28-27/h5-15H,16-17H2,1-4H3

InChI Key

CWWUZXJMAANEMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)C3=NC=CC4=C3C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.